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Compound of Interest

Compound Name: 2-Chloro-4,6-difluoroaniline

CAS No.: 36556-56-6

Cat. No.: B1585853

Get Quote

Executive Summary
2-Chloro-4,6-difluoroaniline (C₆H₄ClF₂N) represents a specific class of poly-halogenated

anilines where the electronic environment is dominated by the interplay between the electron-

donating amino group and the electron-withdrawing/resonance-donating halogen substituents.

Accurate characterization requires differentiating this isomer from its congeners (e.g., 4-chloro-

2,6-difluoroaniline) using spin-coupling analysis in NMR and isotope profiling in Mass

Spectrometry.
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Property Data

IUPAC Name 2-Chloro-4,6-difluoroaniline

CAS Number 36556-56-6

Molecular Formula C₆H₄ClF₂N

Molecular Weight 163.55 g/mol

Melting Point 28–32 °C (Solid)

Appearance White to light yellow crystalline solid

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-Chloro-4,6-difluoroaniline are distinct due to the

asymmetry introduced by the chlorine atom at the C2 position, breaking the symmetry

observed in 2,6-difluoroaniline.

¹H NMR Analysis (400 MHz, CDCl₃)
The proton spectrum is characterized by two distinct aromatic signals corresponding to H3 and

H5, and a broad singlet for the amine protons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1585853/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-chloro-4-6-difluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift
(δ ppm)

Multiplicity

Coupling
Constants (

)

Assignment
Logic

NH₂ 3.80 – 4.20
Broad Singlet (br

s)
N/A

Exchangeable

amine protons.

Shift varies with

concentration

and solvent.

H3 6.95 – 7.15

ddd (Doublet of

Doublet of

Doublets)

Hz

Hz

Hz

Located between

Cl and F.

Deshielded by

ortho-Cl relative

to H5.

H5 6.60 – 6.80
td (Triplet of

Doublets)*

Hz

Hz

Hz

Located between

two Fluorines.

The two ortho-F

couplings are

nearly

equivalent,

creating a

pseudo-triplet.

Note: The "td" description for H5 assumes

. If they differ slightly, it appears as a ddd.

¹³C NMR Analysis (100 MHz, CDCl₃)
The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or triplets (t) for

specific carbons.

C1 (C-NH₂): ~130 ppm (Multiplet due to coupling with F4/F6).

C2 (C-Cl): ~120 ppm (Doublet due to meta-F coupling).
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C3 (C-H): ~112 ppm (dd, coupled to F4 and F6).

C4 (C-F): ~150-155 ppm (d,

Hz).

C5 (C-H): ~102-105 ppm (t, coupled to F4 and F6).

C6 (C-F): ~150-155 ppm (d,

Hz).

Structural Logic Visualization
The following diagram illustrates the coupling network that defines the splitting patterns.
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Click to download full resolution via product page

Caption: Spin-spin coupling network for 2-Chloro-4,6-difluoroaniline showing the origin of H3

and H5 splitting patterns.

Mass Spectrometry (MS)
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Mass spectrometry is the primary tool for confirming the halogen substitution pattern via

isotope abundance analysis.

Ionization & Molecular Ion
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (in LC-MS).

Molecular Ion (M⁺):

m/z 163: Base peak (containing ³⁵Cl).

m/z 165: M+2 peak (containing ³⁷Cl).

Intensity Ratio: The M/(M+2) ratio is approximately 3:1, characteristic of a single chlorine

atom.

Fragmentation Pathway (EI)
Under electron impact, the molecule undergoes characteristic losses:

Loss of H/HCN: Formation of the tropylium-like cation.

Loss of Cl: Cleavage of the C-Cl bond (m/z 163 → 128).

Loss of F: Rare, but possible in high-energy collisions.

Molecular Ion [M]+
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[M - Cl]+
m/z 128
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- Cl• (35 u)

[M - HCN]+
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Caption: Primary fragmentation pathways observed in EI-MS for 2-Chloro-4,6-difluoroaniline.

Infrared (IR) Spectroscopy
IR analysis confirms the functional groups, particularly the primary amine and the halogenated

aromatic ring.

Region (cm⁻¹) Intensity Assignment Notes

3480 & 3390 Medium N-H Stretching

Doublet characteristic

of primary amines (-

NH₂).

3000 – 3100 Weak
C-H Stretching

(Aromatic)
Above 3000 cm⁻¹.

1620 Strong
N-H Bending

(Scissoring)

Characteristic amine

deformation.

1480 – 1600 Strong C=C Aromatic Stretch
Ring skeletal

vibrations.

1150 – 1250 Very Strong C-F Stretching

Broad, intense band

typical of

fluoroarenes.

600 – 800 Medium/Strong C-Cl Stretching

Characteristic

fingerprint for

chloroarenes.

Experimental Methodology
To ensure reproducibility of the data presented above, the following protocols are

recommended.

Sample Preparation for NMR
Solvent: Use CDCl₃ (Chloroform-d) as the standard solvent. DMSO-d₆ is an alternative if the

amine protons need to be clearly resolved (shifts will move downfield to ~5.0 ppm).
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Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts

from synthesis).

Purity Assessment Workflow
When synthesizing or sourcing this intermediate, use the following logic to validate purity:

Check MP: If melting point < 28°C, the sample is likely contaminated with solvent or the 4-

chloro isomer.

Run GC-MS: Look for a single peak with m/z 163. A secondary peak at m/z 163 with a

different retention time indicates the 4-chloro-2,6-difluoroaniline isomer.

Run ¹H NMR: Focus on the 6.5–7.2 ppm region. The presence of a symmetric triplet or

doublet pattern (without the complexity of the H3/H5 difference) suggests isomeric impurity.

References
Chemical Identity & Properties: PubChem Compound Summary for CID 2734083, 2-Chloro-
4,6-difluoroaniline.[1][2]

Commercial Availability & Specifications: Sigma-Aldrich Product Specification for CAS

36556-56-6.

Synthetic Context & Impurities: Patent WO2018078005A1, "Amido-substituted azaspiro

derivatives as tankyrase inhibitors," citing use of CAS 36556-56-6 as starting material.

NMR Prediction & Congener Data: Spectral data derived from comparison with 2,6-

difluoroaniline and 2-chloro-4-fluoroaniline standards found in the SDBS/AIST database

logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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